molecular formula C9H21O3Y B1589783 Yttrium(III) isopropoxide CAS No. 2172-12-5

Yttrium(III) isopropoxide

Cat. No.: B1589783
CAS No.: 2172-12-5
M. Wt: 266.17 g/mol
InChI Key: PYLIDHFYDYRZSC-UHFFFAOYSA-N
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Description

Yttrium(III) isopropoxide is a chemical compound with the molecular formula C9H24O3Y. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is particularly known for its role as a catalyst in asymmetric catalysis and its use in the preparation of nanocomposites .

Mechanism of Action

Target of Action

Yttrium(III) isopropoxide primarily targets the process of sintering in the production of high thermal conductivity polycrystalline aluminum nitride (AlN) ceramics . It acts as a sintering additive, promoting a more effective sintering process .

Mode of Action

This compound interacts with its targets by serving as a catalyst for various reactions. It is used in asymmetric catalysis applications, where it acts as a catalyst for stereoselective conjugate addition reactions and ring-opening polymerizations . It also serves as a precursor for the generation of reactive enolates by enantioselective protonation reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sintering process of polycrystalline aluminum nitride (AlN) ceramics . The compound promotes a better coating of AlN grains, leading to a more effective sintering process . This results in the production of high thermal conductivity AlN ceramics .

Result of Action

The result of this compound’s action is the production of high thermal conductivity polycrystalline aluminum nitride (AlN) ceramics . The thermal conductivity of these ceramics, when sintered with this compound, exhibits higher values than those reported for samples of the same yttria formulation (Y2O3 powder) and sintered conditions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the binder burn out during the sintering process was carried out in two different atmospheres, N2 (N2 BBO) and air (air BBO) . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions under which it is used.

Safety and Hazards

Yttrium(III) isopropoxide is classified as a flammable solid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Yttrium(III) isopropoxide can be synthesized through several methods. One common method involves the reaction between yttrium metal and isopropyl alcohol in the presence of catalysts such as mercuric chloride and iodine. This method yields a high purity product with a yield of over 83% . The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial production of this compound often involves the use of yttrium oxide as a starting material. The oxide is reacted with isopropyl alcohol under controlled conditions to produce the desired compound. This method is favored for its scalability and efficiency .

Chemical Reactions Analysis

Yttrium(III) isopropoxide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form yttrium oxide.

    Reduction: It can be reduced to yttrium metal under specific conditions.

    Substitution: It participates in substitution reactions where the isopropoxide ligands are replaced by other ligands.

Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various organic ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Yttrium(III) isopropoxide can be compared with other similar compounds such as ytterbium(III) isopropoxide and lutetium(III) isopropoxide. These compounds share similar catalytic properties but differ in their reactivity and stability. Ytterbium(III) isopropoxide, for example, is also used in stereoselective conjugate addition reactions and ring-opening polymerizations, but it may offer different selectivity and efficiency under certain conditions .

Similar Compounds

  • Ytterbium(III) isopropoxide
  • Lutetium(III) isopropoxide
  • Scandium(III) isopropoxide

This compound stands out due to its unique balance of reactivity and stability, making it a versatile catalyst in various chemical processes .

Properties

IUPAC Name

propan-2-olate;yttrium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7O.Y/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLIDHFYDYRZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468443
Record name YTTRIUM(III) ISOPROPOXIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172-12-5
Record name YTTRIUM(III) ISOPROPOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Yttrium tri(2-propanolate)
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Synthesis routes and methods I

Procedure details

Sol-gel libraries were deposited on silicon wafer substrates. Stock solutions of yttrium isopropoxide, aluminum isopropoxide, gadolinium isopropoxide and gallium isopropoxide were prepared in 2-methoxyethanol (0.25 M) refluxing under Argon for 8 hours. To each of the four stock solutions of yttrium, gadolinium, aluminum and gallium in methoxyethanol (0.25 M), 1 equivalent of 2,4-pentandione was added with stirring, followed by the addition of anhydrous ethylene glycol (15% v/v). The yttrium and gadolinium solutions contained Ce(NO)3.6H2O at 1.0 mol % as the dopant source.
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Synthesis routes and methods II

Procedure details

The same reaction was done exactly the same way except no zinc was milled with the yttrium. The milled yttrium was reacted with isopropanol in the same way. There was very little evolution of hydrogen and work-up of the reaction solutions gave a yield of less than 10% for yttrium isopropoxide.
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Synthesis routes and methods III

Procedure details

The same procedure described in Example 3 was utilized except that ZnCl2 was substituted for zinc metal but was not milled with the yttrium. The milled yttrium, without zinc metal or zinc chloride, was reacted with a solution of isopropanol (500 cc) and 3 grams of ZnCl2 over a 24 hour period. Work-up of the reaction mixture yielded 41.6 grams (a 70% yield) of yttrium isopropoxide.
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Synthesis routes and methods IV

Procedure details

Lithium isopropoxide (24.3 g, 0.37 mol.) and isopropyl alcohol (150 ml) were placed in a round-bottomed flask of a 300 ml-capacity, to which was then added dropwise a solution of anhydrous yttrium trichloride (23.4 g, 0.12 mol.) in 25 ml of tetrahydrofuran under stirring. After the addition of the yttrium trichloride, the mixture in the flask was stirred at 45° C. for 3 hours with heating by means of a mantle heater, followed by concentration of the reaction solution to dryness by evaporation of the solvent. The residue obtained was admixed with 150 ml of benzene and the resultant solution was filtered to remove the insoluble matter. Distillation off of the benzene from the filtered solution gave 16.8 g of yttrium isopropoxide as a slightly yellow crystal. Yield 52.6%
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24.3 g
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yttrium trichloride
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52.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yttrium(III) isopropoxide
Reactant of Route 2
Yttrium(III) isopropoxide
Reactant of Route 3
Yttrium(III) isopropoxide
Reactant of Route 4
Yttrium(III) isopropoxide
Reactant of Route 5
Yttrium(III) isopropoxide
Reactant of Route 6
Yttrium(III) isopropoxide

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